molecular formula C12H22O2 B14276413 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL CAS No. 153231-49-3

7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL

Cat. No.: B14276413
CAS No.: 153231-49-3
M. Wt: 198.30 g/mol
InChI Key: IPSITHRBRXCRLC-UHFFFAOYSA-N
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Description

7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL is an organic compound with a complex structure that includes multiple functional groups It is a derivative of terpenes, which are a large and diverse class of organic compounds produced by a variety of plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a precursor compound, such as 3,7-dimethylocta-1,5-dien-3-OL, with an ethylating agent under controlled conditions. The reaction conditions often include the use of a base to deprotonate the hydroxyl group, followed by the addition of the ethylating agent to form the ethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the ethylation process. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used to substitute the ethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethylocta-1,5-dien-3-OL: A precursor to 7-Ethoxy-3,7-dimethylocta-1,5-dien-3-OL, with similar structural features but lacking the ethoxy group.

    Nerol: Another terpene alcohol with a similar carbon skeleton but different functional groups.

    Linalool: A terpene alcohol with a similar structure, commonly used in fragrances and flavors.

Uniqueness

This compound is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

153231-49-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

7-ethoxy-3,7-dimethylocta-1,5-dien-3-ol

InChI

InChI=1S/C12H22O2/c1-6-12(5,13)10-8-9-11(3,4)14-7-2/h6,8-9,13H,1,7,10H2,2-5H3

InChI Key

IPSITHRBRXCRLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)C=CCC(C)(C=C)O

Origin of Product

United States

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